molecular formula C10H14ClN3O B1427583 (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol CAS No. 1247781-97-0

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol

Cat. No.: B1427583
CAS No.: 1247781-97-0
M. Wt: 227.69 g/mol
InChI Key: AAAHAHOVVVGIIA-UHFFFAOYSA-N
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Description

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol: is a chemical compound with the molecular formula C10H14ClN3O It is characterized by the presence of a chloropyrimidine ring attached to a piperidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol typically involves the reaction of 6-chloropyrimidine with piperidine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their function. The piperidine ring provides structural stability and enhances the binding affinity of the compound .

Comparison with Similar Compounds

Uniqueness: The presence of the chloropyrimidine ring in (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol provides unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-5-10(13-7-12-9)14-3-1-8(6-15)2-4-14/h5,7-8,15H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAHAHOVVVGIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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